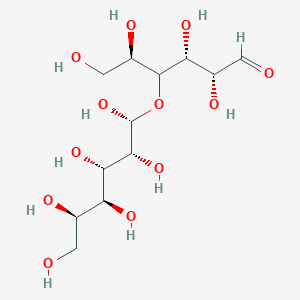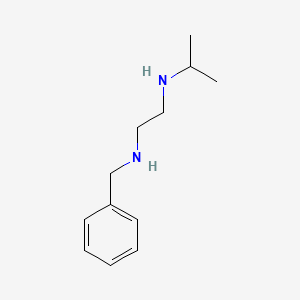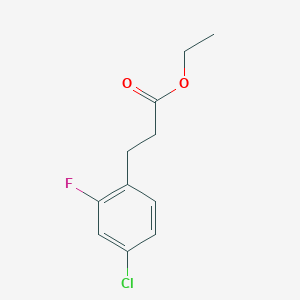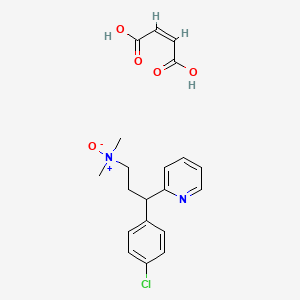
Pseudoallococaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudoallococaine is a diastereoisomer of cocaine, a well-known tropane alkaloid. It shares a similar molecular structure with cocaine but differs in the spatial arrangement of its atoms. This compound is of interest in forensic science and analytical chemistry due to its structural similarity to cocaine and its potential implications in substance identification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pseudoallococaine involves the esterification of tropane derivatives. One common method includes the reaction of tropinone with benzoyl chloride in the presence of a base, followed by methylation to yield this compound. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its limited commercial applications. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Pseudoallococaine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups on the tropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted tropane derivatives, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
Pseudoallococaine has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and differentiation of cocaine and its diastereoisomers.
Biology: Studies on its biological activity help in understanding the pharmacological effects of tropane alkaloids.
Medicine: Research on its potential therapeutic effects and toxicity contributes to the development of new drugs.
Industry: It is used in forensic science for the development of analytical techniques for substance identification.
Wirkmechanismus
The mechanism of action of pseudoallococaine involves its interaction with neurotransmitter transporters in the brain. It inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of cocaine, but the specific binding affinities and effects may differ due to the stereochemical differences.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cocaine: The parent compound with similar pharmacological effects.
Allococaine: Another diastereoisomer with different spatial arrangement.
Pseudococaine: A structurally similar compound with slight variations in its chemical structure.
Uniqueness
Pseudoallococaine is unique due to its specific stereochemistry, which affects its binding affinities and pharmacological effects. This uniqueness makes it valuable in forensic and analytical applications for distinguishing between different diastereoisomers of cocaine.
Eigenschaften
CAS-Nummer |
518-97-8 |
|---|---|
Molekularformel |
C17H21NO4 |
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
methyl (1R,2S,3R,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15-/m0/s1 |
InChI-Schlüssel |
ZPUCINDJVBIVPJ-YJNKXOJESA-N |
Isomerische SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Kanonische SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)
![benzyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B15289844.png)
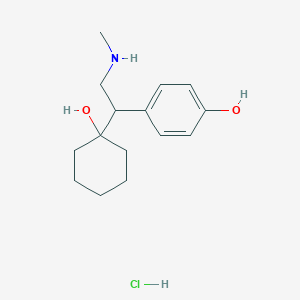



![2-Chloro-5-[4-(difluoromethyl)-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorobenzoic acid](/img/structure/B15289891.png)

